molecular formula C11H10ClNO2 B8338064 2-Acetyl-3-(3-chlorophenyl)acrylamide

2-Acetyl-3-(3-chlorophenyl)acrylamide

Cat. No.: B8338064
M. Wt: 223.65 g/mol
InChI Key: AURXTIPUOQANMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3-(3-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylidene]-3-oxobutanamide

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10(11(13)15)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,15)

InChI Key

AURXTIPUOQANMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

208 mg (2.06 mmol) of acetoacetamide, 0.23 ml (2.00 mmol) of 3-chlorobenzaldehyde and 0.02 ml (0.20 mmol) of piperidine were heated under reflux in the presence of a catalytic amount of p-toluenesulfonic acid in 30 ml of benzene overnight while removing water. Ethyl acetate was added to the reaction mixture and they were washed with 1 N hydrochloric acid and then with saturated aqueous sodium hydrogencarbonate solution. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain 2-acetyl-3-(3-chlorophenyl)acrylamide. 10 ml of 2-propanol and 486 mg (1.65 mmol) of (3,3-diphenylpropane-1-yl)3-aminocrotonate were added to the obtained product, and they were stirred under heating at 80° C. overnight. 2-Propanol was evaporated under reduced pressure, and the residue was purified by the silica gel chromatography (hexane/ethyl acetate=1/2) to obtain the title compound.
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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